Regioisomeric Differentiation: C3-Ethanamine vs. C2-Ethanamine Substitution Pattern Determines Spatial Pharmacophore Geometry
The target compound places the primary ethanamine substituent at the piperidine C3 position, whereas the closest regioisomer (CAS 1585929-99-2) bears it at C2. This positional difference alters the through-bond distance from the sulfonamide nitrogen by approximately one C–C bond length (~1.54 Å), and changes the dihedral angle between the amine vector and the sulfonamide plane. In the 3-substituted sulfonylpiperidine patent family (US8188280B2), the C3 substitution pattern is specifically claimed for long-chain fatty acyl elongase (ELOVL6) inhibitory activity, with the amide/amine linkage at C3 identified as essential for target engagement [1]. The C2 regioisomer is not exemplified within this pharmacophore model, indicating that C3 regiochemistry is non-interchangeable for ELOVL6-targeted programs [1].
| Evidence Dimension | Substitution position on piperidine ring (C3 vs. C2) |
|---|---|
| Target Compound Data | Ethanamine at piperidine C3 position; molecular formula C₁₃H₁₉N₃O₄S; MW 313.37 |
| Comparator Or Baseline | CAS 1585929-99-2: ethanamine at piperidine C2 position; same molecular formula and MW |
| Quantified Difference | Positional isomerism: C3 vs. C2 changes amine spatial vector; US8188280B2 patent claims limited to 3-substituted sulfonylpiperidines for ELOVL6 inhibition |
| Conditions | Structural comparison based on patent SAR (US8188280B2) and chemical structure analysis |
Why This Matters
For ELOVL6 inhibitor programs or any target where the piperidine 3-position is specifically required for binding, the C2 regioisomer cannot serve as a surrogate; sourcing the correct regioisomer is essential for maintaining SAR continuity.
- [1] Nagase T, Sasaki T, Takahashi T. 3-Substituted sulfonyl piperidine derivative. United States Patent US8188280B2. Assignee: MSD K.K. Published May 29, 2012. Claims specifically cover 3-substituted sulfonylpiperidine derivatives as long-chain fatty acyl elongase inhibitors. View Source
